Furan-2-carbonyl azide

Vue d'ensemble

Description

Furan-2-carbonyl azide is a compound that has attracted significant research interest due to its unique physical, chemical, and biological properties. It is used in the characterization of mixtures of polyethoxylated alcohols and their sulfates .

Synthesis Analysis

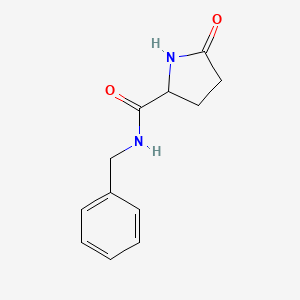

The synthesis of Furan-2-carbonyl azide involves various methods. One method involves the cross-ketonization of methyl 2-furoate with carboxylic acids . Another method involves the use of biomass-derived chemicals, such as furan-2-carbaldehydes, as efficient green C1 building blocks . The conversion of furan-, thiophene- and selenophene-2-carbonyl azides into isocyanates has also been studied .Molecular Structure Analysis

The molecular structure of Furan-2-carbonyl azide has been confirmed using different spectroscopic methods including IR, 1 H NMR, 13 C NMR and elemental analysis . The structure and properties of furan-2-carboxylic acid esters have also been studied .Chemical Reactions Analysis

The Curtius Rearrangement (CR) of five heteroaroyl azides to the corresponding isocyanates was studied by Differential Scanning Calorimetry . The heat of the transition from the heteroaroyl azide to the isocyanate was measured by DSC under a set of standard conditions both in the absence and presence of an inert medium .Physical And Chemical Properties Analysis

The physical and chemical properties of Furan-2-carbonyl azide have been studied using various methods. For example, FT-IR (ATR) was used to identify the NH (Amide), C=O (Amide I), C−N stretching vibration with the N−H bending vibration (Amide II), and Alif .Applications De Recherche Scientifique

Anti-Microbial Activity

Furan-2-carbonyl azide derivatives have been synthesized and evaluated for their anti-microbial potential. These compounds have shown promise as potent anti-microbial agents .

Anti-Cancer Potential

Synthesized derivatives of Furan-2-carbonyl azide have been tested against various human cancer cell lines, including HepG2, Huh-7, and MCF-7, indicating potential applications in anti-cancer therapies .

Synthesis of Amines

The conversion of furan-2-carbonyl azides into amines has been studied, providing valuable information for the planning of thermochemical reactions involving organic azides .

Radical Bromination

Furan derivatives have been synthesized through radical bromination processes, which involve the conversion of intermediates into phosphonates and further chemical transformations .

Safety And Hazards

Furan-2-carbonyl azide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as extremely flammable, causes skin irritation, serious eye irritation, suspected of causing genetic defects, may cause cancer, and may cause damage to organs through prolonged or repeated exposure .

Propriétés

IUPAC Name |

furan-2-carbonyl azide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O2/c6-8-7-5(9)4-2-1-3-10-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSPDHDZLUZVDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393834 | |

| Record name | furan-2-carbonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-2-carbonyl azide | |

CAS RN |

20762-98-5 | |

| Record name | furan-2-carbonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary reaction pathway of Furan-2-carbonyl azide and what are its synthetic applications?

A1: Furan-2-carbonyl azide readily undergoes a Curtius rearrangement upon heating, leading to the formation of furanyl isocyanate [, ]. This reactive intermediate is valuable for synthesizing various 2-amido substituted furans. For instance, reacting furanyl isocyanate with Grignard reagents or higher order cyanocuprates yields the desired 2-amido substituted furan derivatives []. This method offers a straightforward route to diverse furan-based compounds.

Q2: Besides the Curtius rearrangement, are there other synthetic routes to 2-amido substituted furans explored in the research?

A2: Yes, the research highlights two additional methods []:

Q3: Why is the synthesis of 2-amido substituted furans of particular interest in chemical research?

A3: Furans, particularly those with substitutions at the 2-position, are important building blocks for various applications. They are found in pharmaceuticals, polymers, and specialty chemicals []. The described methods for synthesizing 2-amido substituted furans offer efficient routes to these valuable compounds, enabling further research and development in these areas.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1273453.png)

![2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B1273463.png)

![3-[(5-Bromopyrimidin-2-yl)oxy]aniline](/img/structure/B1273474.png)